9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione
Overview
Description
“9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione” is a chemical compound with the molecular formula C22H31FO5 . It is also known by other names such as “1,2-Dihydro Dexamethasone”, “RU 25008”, and "RU-25008" . The molecular weight of this compound is 394.5 g/mol . This compound is an isomer of dexamethasone and can be used as an anti-itch agent and for treating dermatitis and eczema .
Molecular Structure Analysis
The IUPAC name of this compound is "(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one" . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 394.5 g/mol . It has a computed XLogP3 value of 0.8, which is a measure of its lipophilicity . The compound has 3 hydrogen bond donors and 9 hydrogen bond acceptors . It also has 4 rotatable bonds .Scientific Research Applications
Metabolic Fate in Laboratory Animals
Gordon and Morrison (1978) investigated the metabolic fate of triamcinolone acetonide, a compound closely related to 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione. They discovered that its major metabolites in various animals include C-21 carboxylic acids of the compound and its derivatives. This study provides insights into how this compound is processed in biological systems (Gordon & Morrison, 1978).
Synthesis and Anti-inflammatory Properties
Toscano et al. (1977) synthesized and evaluated the topical anti-inflammatory properties of derivatives of this compound. Their research indicates significant potential for topical anti-inflammatory applications, highlighting the compound's utility in medical treatments (Toscano et al., 1977).
Synthesis and Characterization of Derivatives
Kraan et al. (1993) focused on synthesizing and characterizing various hydroxylated derivatives of corticosteroids, which are structurally related to 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione. This research contributes to understanding the chemical properties and potential applications of such compounds (Kraan et al., 1993).
Biological Action of Glucocorticoid Alkylating Agents
El Masry et al. (1977) synthesized two alkylating glucocorticoids derived from compounds similar to 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione to test their potential in alkylating glucocorticoid receptors. This research is crucial for understanding the interaction between these compounds and cellular receptors (El Masry et al., 1977).
Determination in Bovine Liver
Iglesias et al. (1999) developed a method for determining dexamethasone, a related compound, in bovine liver. This research is significant for understanding the presence and measurement of such compounds in biological tissues (Iglesias et al., 1999).
Pharmacological Profile for Allergic Rhinitis
Inoue et al. (2010) studied NS-126, a novel, lipophilic anti-inflammatory corticosteroid structurally related to 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione. They found it promising as a therapeutic agent for allergic rhinitis, demonstrating the therapeutic potential of similar compounds (Inoue et al., 2010).
Structural Determination of Betamethasone Isomers
Chan et al. (1996) isolated and characterized isomers of betamethasone, which shares a similar structure with 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione. Their work contributes to the understanding of the structural properties of such steroids (Chan et al., 1996).
properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXYYHUGHQGHI-CXSFZGCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962597 | |
Record name | 9-Fluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione | |
CAS RN |
426-17-5 | |
Record name | RU-25008 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000426175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Fluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RU-25008 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79UZ3ULI8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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